molecular formula C18H15NO6 B1627475 10-Acetyl-phenoxazine-3,7-diol diacetate CAS No. 93729-77-2

10-Acetyl-phenoxazine-3,7-diol diacetate

Cat. No.: B1627475
CAS No.: 93729-77-2
M. Wt: 341.3 g/mol
InChI Key: JOEGJMHVHPYBFW-UHFFFAOYSA-N
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Description

Contextualization within Phenoxazine (B87303) Chemistry and Heterocyclic Compound Research

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to chemistry and biology, with many drugs and biologically active molecules incorporating a heterocyclic skeleton. nih.gov Phenoxazines are a prominent class of these molecules, characterized by a tricyclic structure where two benzene (B151609) rings are fused to a central oxazine (B8389632) ring, which contains both oxygen and nitrogen atoms. nih.gov

First synthesized by Bernthsen in 1887, the field of phenoxazine chemistry initially lay dormant for many decades. nih.gov However, the discovery of naturally occurring phenoxazines with biological activity after 1947 sparked renewed and intense interest. nih.gov This family of compounds has since demonstrated a vast range of applications. Researchers have investigated phenoxazine derivatives for their potential use as antibacterial, anticancer, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net Beyond medicine, their unique photoluminescent properties have led to their use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts. nih.govresearchgate.net This broad utility has established phenoxazines as a vital scaffold in both medicinal chemistry and materials science. researchgate.net

Historical Development and Evolution of Phenoxazine-Based Fluorescent Probes

The journey of phenoxazine-based compounds as practical tools began even before the formal synthesis of the parent phenoxazine ring. nih.gov Dyes such as Meldola's blue and gallocyanine (B75355) were commercially available and used in the textile industry. nih.gov A significant milestone was the synthesis of Nile blue in 1896, a highly fluorescent and photostable oxazine dye. researchgate.net These early dyes were primarily valued for their color, but their sensitivity to the local environment foreshadowed their future use. nih.govresearchgate.net

The evolution from simple dyes to sophisticated fluorescent probes marked a major leap forward. Scientists recognized that the fluorescence of certain phenoxazine derivatives, like Nile red, was highly dependent on the polarity of their surroundings. researchgate.net This solvatochromism—a change in color with a change in solvent polarity—made them excellent probes for studying cellular microenvironments, such as lipids and lysosomes. nih.govresearchgate.net

Over the years, researchers have refined and functionalized the phenoxazine core to create probes with enhanced features. nih.gov The focus has shifted towards developing probes that are highly sensitive and selective for specific analytes of biological interest, such as metal ions, reactive oxygen species (ROS), and other small molecules. nih.govrsc.org A key area of modern development is the creation of "turn-on" probes, which are non-fluorescent until they react with their target, thereby minimizing background signal and increasing sensitivity. nih.govresearchgate.net Many of these advanced probes operate in the near-infrared (NIR) spectrum, which allows for deeper tissue penetration and reduced interference from biological autofluorescence, making them suitable for in-vivo imaging in living cells and organisms. nih.govresearchgate.net

Significance of 10-Acetyl-phenoxazine-3,7-diol Diacetate as a Precursor and Investigational Tool

This compound is primarily recognized for its role as a chemical intermediate or building block. chemodex.comadipogen.com Its structure contains the core phenoxazine ring, but with the hydroxyl groups at positions 3 and 7 protected by acetate (B1210297) esters and the nitrogen at position 10 protected by an acetyl group. These protecting groups make the molecule relatively stable, allowing for easier handling and storage. chemodex.comadipogen.com

The true significance of this compound lies in its potential for synthetic transformation. The acetate groups can be chemically removed (hydrolyzed) to reveal the reactive hydroxyl groups of 10-acetyl-3,7-dihydroxyphenoxazine (B49719). This diol is the immediate precursor to the highly useful fluorescent reagent, Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine). In the presence of horseradish peroxidase (HRP), Amplex Red reacts with hydrogen peroxide in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin (B1680543). This reaction forms the basis of numerous assays used to detect and quantify a wide range of biological processes that produce hydrogen peroxide, such as the activity of various oxidases.

Therefore, this compound is a key starting material for the synthesis of one of the most widely used fluorescent probes in biochemical and cell-based assays. Its role as a stable precursor facilitates the production of a sensitive investigational tool used across many areas of chemical biology research. chemodex.comadipogen.com

Compound Data

Below is a table summarizing the key chemical properties of this compound.

PropertyValueSource
CAS Number 93729-77-2 chemodex.comepa.gov
Molecular Formula C18H15NO6 epa.gov
Average Mass 341.319 g/mol epa.gov
Monoisotopic Mass 341.089937 g/mol epa.gov
Appearance Beige powder adipogen.com
Solubility Soluble in chloroform adipogen.com
Primary Use Building block for synthesis of fluorescent probes and bioactive compounds chemodex.comadipogen.com

Properties

IUPAC Name

(10-acetyl-7-acetyloxyphenoxazin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-10(20)19-15-6-4-13(23-11(2)21)8-17(15)25-18-9-14(24-12(3)22)5-7-16(18)19/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEGJMHVHPYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)OC(=O)C)OC3=C1C=CC(=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556754
Record name 10-Acetyl-10H-phenoxazine-3,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93729-77-2
Record name 10-Acetyl-10H-phenoxazine-3,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 10 Acetyl Phenoxazine 3,7 Diol Diacetate

Strategies for Phenoxazine (B87303) Backbone Synthesis

The formation of the tricyclic phenoxazine structure is the foundational element in the synthesis of 10-Acetyl-phenoxazine-3,7-diol diacetate and its derivatives. wikipedia.org This heterocyclic system, consisting of an oxazine (B8389632) ring fused between two benzene (B151609) rings, can be constructed through several established chemical routes. wikipedia.orgnih.gov

The creation of the phenoxazine core typically involves an intramolecular cyclization reaction to form the central oxygen- and nitrogen-containing ring. Two prominent strategies include the condensation of aminophenols with quinones and the cyclization of diaryl ethers.

One of the most common methods involves the condensation reaction between an o-aminophenol derivative and a quinone derivative. bas.bgresearchgate.net For instance, the reaction of 2-aminophenol (B121084) with 2,3-dichloro-1,4-naphthoquinone in the presence of a base like anhydrous sodium carbonate leads to the formation of a benzo[a]phenoxazin-5-one derivative. researchgate.netorientjchem.org The mechanism generally proceeds via an initial nucleophilic attack of the amino group on the quinone, followed by an intramolecular cyclization and subsequent rearrangement or elimination to yield the stable phenoxazine system. bas.bg

A more modern, metal-free approach involves the intramolecular N-arylation of a functionalized diaryl ether. nih.gov In this retrosynthetic pathway, the phenoxazine ring is formed from a suitably substituted diaryl ether precursor. nih.gov For example, an ortho-iodo-substituted diaryl ether can undergo cyclization under specific N-arylation conditions to form an N-acetylphenoxazine derivative directly. nih.govnih.gov This method offers a versatile route to the phenoxazine core from readily available starting materials. nih.gov

Synthetic Strategy Key Reactants Description References
Condensation Reaction o-Aminophenol derivatives, Quinone derivativesInvolves the base-mediated condensation and subsequent cyclization to form the phenoxazine ring system. bas.bgresearchgate.netorientjchem.org
Intramolecular N-Arylation ortho-Substituted Diaryl EthersA metal-free or metal-catalyzed cyclization of a diaryl ether to form the C-N bond of the central oxazine ring. nih.govnih.gov

The synthesis of the specific precursor, 10H-phenoxazine-3,7-diol, requires control over the placement of the hydroxyl groups on the aromatic rings, a process known as regioselective functionalization. nih.gov Achieving specific substitution patterns, such as the 3,7-dihydroxy arrangement, is crucial for the final compound's properties.

The direct and regioselective synthesis of 3,7-dihydroxyphenoxazine is complex. The substitution pattern is often dictated by the functionalities present on the initial building blocks, such as substituted o-aminophenols or catechols, prior to the cyclization reaction. While the literature extensively covers the synthesis of various substituted phenoxazines, specific, high-yield methods targeting the 3,7-dihydroxy pattern are not broadly detailed. However, general principles of electrophilic and nucleophilic aromatic substitution on the phenoxazine core can be applied to introduce functional groups. The reactivity at different positions on the phenoxazine ring can be influenced by the existing heteroatoms and other substituents, a principle that guides the regioselective functionalization of other heterocyclic systems like BODIPYs. rsc.orgnih.gov

Acetylation Protocols for this compound Formation

The conversion of 10H-phenoxazine-3,7-diol into this compound involves the acetylation of both the phenolic hydroxyl groups and the secondary amine of the phenoxazine nitrogen. adipogen.comepa.gov

The two hydroxyl groups at positions 3 and 7 of the phenoxazine ring are phenolic in nature and can be readily converted to acetate (B1210297) esters. This O-acetylation is a standard protection strategy for hydroxyl groups and is typically achieved using common acetylating agents. The reaction is generally carried out by treating the diol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acid byproduct (acetic acid or hydrochloric acid) and catalyze the reaction. This step transforms the dihydroxy compound into a more stable diacetate ester, which can be important for subsequent reaction steps or for purification.

The nitrogen atom at the 10-position of the phenoxazine ring is a secondary amine and is also susceptible to acetylation. This N-acetylation converts the amine into an amide. In some synthetic routes, the acetyl group is introduced prior to the cyclization to form the phenoxazine ring. nih.govnih.gov Alternatively, direct N-acetylation of the pre-formed phenoxazine ring can be accomplished. researchgate.net The complete synthesis of this compound from 10H-phenoxazine-3,7-diol would likely involve treatment with a sufficiently reactive acetylating agent, such as excess acetic anhydride, under conditions that facilitate both O- and N-acetylation to yield the final tri-acetylated product.

Chemical Reactivity and Derivative Synthesis from this compound

This compound is primarily valued as a stable, storable building block and intermediate for the synthesis of highly valuable chemical tools. adipogen.com Its primary chemical reactivity involves the selective deacetylation of the acetate ester groups to unmask the phenolic hydroxyls.

The most significant application of this compound is as a precursor to 10-Acetyl-3,7-dihydroxyphenoxazine (B49719), widely known by the trade name Amplex® Red. biotium.com This derivative is generated by the selective hydrolysis of the two O-acetyl groups, leaving the N-acetyl group intact. 10-Acetyl-3,7-dihydroxyphenoxazine is a fluorogenic substrate of paramount importance in biochemical assays. biotium.com In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), the colorless and non-fluorescent 10-Acetyl-3,7-dihydroxyphenoxazine is oxidized to resorufin (B1680543), a compound that is intensely colored and highly fluorescent. biotium.com This reaction forms the basis for detecting a wide array of enzymatic activities that produce H₂O₂.

The acetyl groups in this compound render the molecule more stable and less prone to oxidation compared to its deprotected diol counterpart, making it an ideal storage form. adipogen.com Beyond its use in creating fluorogenic probes, it serves as a versatile intermediate for synthesizing other complex phenoxazine-based derivatives and bioactive compounds. adipogen.comnih.gov

Compound Molecular Formula Molar Mass ( g/mol ) Key Feature References
This compound C₁₈H₁₅NO₅341.32Stable, storable precursor. epa.govchemicalbook.com
10H-Phenoxazine-3,7-diol C₁₂H₉NO₃215.20Dihydroxy precursor to the target compound. nih.gov
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex® Red) C₁₄H₁₁NO₄257.24Highly sensitive fluorogenic peroxidase substrate. biotium.com
Resorufin C₁₂H₇NO₃213.19Highly fluorescent and colored oxidation product. biotium.com

Oxidation Pathways and Fluorescent Product Generation

Reduction Reactions and Novel Phenoxazine Derivative Formation

Comprehensive studies detailing the reduction reactions of this compound are not prevalent in the current body of scientific research. The reduction of phenoxazine derivatives can lead to the formation of novel compounds with potentially interesting chemical and physical properties. However, specific reducing agents, reaction protocols, and the characterization of any resulting novel phenoxazine derivatives from the reduction of this compound have not been specifically reported.

Substitution Reactions Involving Acetyl Moieties

Information regarding the substitution reactions specifically targeting the acetyl moieties of this compound is limited in published research. While substitution reactions are a fundamental aspect of modifying the chemical structure and properties of organic compounds, detailed methodologies and findings related to the displacement or transformation of the acetyl groups on this particular phenoxazine derivative are not well-documented.

Synthesis of Conjugated Heterocyclic Systems (e.g., Pyrazoline-Phenoxazine Derivatives)

While specific studies on the use of this compound in the synthesis of pyrazoline-phenoxazine derivatives are not available, research on the closely related compound, 10-acetyl-phenoxazine, provides insight into the formation of such conjugated heterocyclic systems. uobaghdad.edu.iqresearchgate.net The synthesis typically involves a multi-step process.

The initial step is the reaction of 10-acetyl-phenoxazine with various aromatic aldehydes in the presence of sodium hydroxide (B78521) to yield 3-(oxoalk-en-1-yl)phenoxazine derivatives. uobaghdad.edu.iqresearchgate.net These intermediates are then reacted with hydrazine (B178648) hydrate (B1144303) in acetic acid to produce 10-(pyrazolin-3-yl)phenoxazine derivatives. uobaghdad.edu.iqresearchgate.net An alternative pathway involves the reaction of the same intermediates with hydroxylamine (B1172632) hydrochloride in the presence of ethanolic sodium hydroxide to afford 10-(1-phenyl pyrazolin-3-yl)phenoxazine derivatives. uobaghdad.edu.iqresearchgate.net

The following table outlines the reactants and resulting products in the synthesis of pyrazoline-phenoxazine derivatives from 10-acetyl-phenoxazine.

Reactant 1 Reactant 2 Reagent/Catalyst Product
10-acetyl-phenoxazineAromatic AldehydesSodium Hydroxide3-(oxoalk-en-1-yl)phenoxazine derivatives uobaghdad.edu.iqresearchgate.net
3-(oxoalk-en-1-yl)phenoxazine derivativesHydrazine HydrateAcetic Acid10-(pyrazolin-3-yl)phenoxazine derivatives uobaghdad.edu.iqresearchgate.net
3-(oxoalk-en-1-yl)phenoxazine derivativesHydroxylamine HydrochlorideEthanolic Sodium Hydroxide10-(1-phenyl pyrazolin-3-yl)phenoxazine derivatives uobaghdad.edu.iqresearchgate.net

These reactions demonstrate the utility of the 10-acetyl-phenoxazine core in constructing more complex, conjugated heterocyclic systems, which are of interest for their potential applications in various scientific fields.

Mechanistic Investigations of Biochemical Activity and Sensing Principle

Enzymatic Conversion and Fluorometric Principle

The detection of hydrogen peroxide (H₂O₂) utilizing 10-Acetyl-phenoxazine-3,7-diol diacetate, commonly known as Amplex® Red, is predicated on a peroxidase-catalyzed enzymatic reaction that yields a highly fluorescent product. mdpi.comresearchgate.net This principle allows for the sensitive quantification of H₂O₂ in various biological and chemical systems.

Peroxidase enzymes, with horseradish peroxidase (HRP) being a prime example, are central to the oxidative conversion of this compound. mdpi.comnih.gov The process begins with the reaction of HRP with hydrogen peroxide, which forms a high-valent iron-oxo species known as Compound I. This intermediate then oxidizes the non-fluorescent this compound in a two-step, one-electron oxidation process. mdpi.comnih.gov This enzymatic catalysis is crucial for the high sensitivity and specificity of the assay. mdpi.com The reaction is stoichiometric, with one mole of this compound reacting with one mole of H₂O₂ to produce one mole of the fluorescent product. mdpi.comnih.gov Engineered DyP-type peroxidase enzymes have also been developed to improve upon the oxidative capabilities of naturally occurring peroxidases for this substrate. purdue.edu

The catalytic cycle of HRP in the oxidation of this compound can be summarized as follows:

HRP + H₂O₂ → Compound I + H₂O

Compound I + this compound → Compound II + Amplex Red Radical

Compound II + this compound → HRP + Amplex Red Radical + H₂O

2 Amplex Red Radicals → this compound + Resorufin (B1680543) (via disproportionation)

The enzymatic oxidation of the nearly colorless and non-fluorescent this compound results in the formation of resorufin, a highly colored and fluorescent compound. mdpi.comnih.gov Resorufin exhibits a strong red fluorescence, which is the basis for the quantitative measurement. mdpi.com The fluorescence characteristics of resorufin are key to the assay's utility.

The spectral properties of resorufin are well-defined, allowing for precise measurement with common laboratory fluorometers. The fluorescence intensity of resorufin is directly proportional to the concentration of H₂O₂ that was present in the sample, enabling accurate quantification. nih.gov

Table 1: Fluorescence Properties of Resorufin

PropertyValueReferences
Excitation Maximum (λex)~571 nm mdpi.comnih.gov
Emission Maximum (λem)~585 nm mdpi.comnih.gov
Molar Extinction Coefficient (ε)~58,000 cm⁻¹M⁻¹ mdpi.comnih.gov
Quantum YieldHigh rsc.org

Specificity and Sensitivity in Oxidative Assays Utilizing this compound

The assay system based on this compound is recognized for its high degree of specificity and exceptional sensitivity, making it a valuable tool for the detection of low levels of hydrogen peroxide. mdpi.comresearchgate.netnih.gov

This fluorometric method is particularly well-suited for the quantification of H₂O₂ in complex biological samples. mdpi.comnih.gov The assay's specificity for H₂O₂ is demonstrated by the fact that the fluorescence signal can be abolished by the addition of catalase, an enzyme that specifically decomposes hydrogen peroxide. researchgate.net This confirms that the generation of resorufin is directly linked to the presence of H₂O₂. The assay is highly sensitive, capable of detecting as little as 10 picomoles of H₂O₂ in a 100 µL volume, which corresponds to a concentration of 50 nM. nih.govthermofisher.com This level of sensitivity is at least an order of magnitude greater than that of other common H₂O₂ assays, such as the scopoletin (B1681571) method. researchgate.netresearchgate.net

Table 2: Comparison of H₂O₂ Detection Assays

Assay MethodDetection PrincipleSensitivityReferences
This compoundFluorometricHigh (as low as 10 pmol) nih.govresearchgate.net
ScopoletinFluorometricModerate researchgate.net
Ferrous-thiocyanateColorimetricLow mdpi.com

A significant application of the this compound assay is in coupled enzymatic reactions to measure the activity of various H₂O₂-generating enzymes. mdpi.comresearchgate.net Many oxidases produce H₂O₂ as a byproduct of their catalytic activity. By coupling the activity of these enzymes to the HRP-mediated oxidation of this compound, their activity can be indirectly but accurately quantified. researchgate.netnih.gov

For example, glucose oxidase catalyzes the oxidation of glucose, producing gluconolactone (B72293) and H₂O₂. researchgate.net In a coupled assay, the H₂O₂ generated is immediately used by HRP to oxidize this compound, leading to a fluorescent signal that is proportional to the glucose oxidase activity. This principle has been applied to develop assays for a wide range of enzymes and their substrates, including cholesterol oxidase, and amino acid oxidases. researchgate.net

Factors Influencing Reaction Kinetics and Product Stability in Fluorescent Assays

The reliability and accuracy of fluorescent assays using this compound are dependent on several factors that can influence the rate of the enzymatic reaction and the stability of the fluorescent product, resorufin.

One critical factor is pH. The assay is most effective in the pH range of 7 to 8. thermofisher.com At pH values above 8.5, this compound becomes unstable. thermofisher.com Below a pKa of approximately 6.0, the fluorescence quantum yield of resorufin decreases significantly. thermofisher.com

High concentrations of hydrogen peroxide (e.g., above 100 µM) can lead to substrate inhibition and enzyme inactivation. researchgate.net Excess H₂O₂ can also further oxidize the fluorescent product resorufin to the non-fluorescent resazurin, resulting in a decrease in the fluorescent signal. thermofisher.com Therefore, it is important to ensure that the concentration of this compound is in excess relative to the amount of H₂O₂ being measured. researchgate.net

The stability of resorufin can also be a concern. Resorufin can undergo spontaneous transformation to less fluorescent or non-fluorescent products, a process that is more pronounced in the pH range of 6.2-7.7. researchgate.net Additionally, exposure to light can cause the photooxidation of this compound, leading to the artifactual formation of resorufin. researchgate.net Therefore, it is recommended to protect the assay from light.

Certain substances can interfere with the assay. Thiols, such as dithiothreitol (B142953) (DTT) and 2-mercaptoethanol, can react with this compound, and their presence should be minimized. thermofisher.com Other compounds with intrinsic fluorescence or that quench the fluorescence of resorufin can also lead to inaccurate results. nih.gov

Table 3: Factors Influencing this compound Assays

FactorEffectRecommendationsReferences
pHOptimal between 7 and 8. Instability above 8.5, reduced fluorescence below 6.0.Maintain pH within the optimal range. thermofisher.com
High H₂O₂ ConcentrationSubstrate inhibition, enzyme inactivation, and oxidation of resorufin.Use an excess of this compound relative to H₂O₂. researchgate.netthermofisher.comresearchgate.net
Light ExposurePhotooxidation of the substrate leading to background fluorescence.Protect the assay from light. researchgate.net
Thiols (e.g., DTT)React with the substrate.Keep thiol concentrations low (e.g., <10 µM). thermofisher.com
Interfering CompoundsIntrinsic fluorescence or quenching effects.Screen for potential interference from sample components. nih.gov

Non-Specific Reactivity Considerations (e.g., Carboxylesterase Interference)

A significant consideration in the application of this compound in biological systems is its susceptibility to non-specific enzymatic activity, particularly from carboxylesterases. This compound is structurally analogous to 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex® Red), a widely used fluorogenic probe. nih.gov Research has shown that Amplex Red can be converted to the fluorescent product resorufin by carboxylesterases, independent of the intended peroxidase-mediated reaction. researchgate.netnih.govmdpi.combioblast.at

Given that this compound possesses two acetyl groups, it is highly probable that it also serves as a substrate for carboxylesterases and other non-specific esterases present in cellular lysates and tissues. These enzymes can hydrolyze one or both of the acetate (B1210297) esters, leading to the formation of intermediates and ultimately the fluorescent product, resorufin. This enzymatic action is independent of the analyte the assay is designed to detect (e.g., hydrogen peroxide), resulting in a false positive signal or elevated background fluorescence. This interference can lead to an overestimation of the target molecule and inaccurate results, particularly in systems with high carboxylesterase expression. researchgate.netnih.gov

Table 1: Potential Non-Specific Enzymatic Reactions and Interferences

Interfering EnzymeSubstrateActionConsequence in Assays
CarboxylesterasesThis compoundHydrolysis of acetate groupsH₂O₂-independent formation of resorufin, leading to false positives or high background. researchgate.netnih.govmdpi.com
Other EsterasesThis compoundDeacetylationSignal artifact, inaccurate quantification.

Photochemical Stability and Artifactual Product Formation in Assay Systems

The phenoxazine (B87303) core structure, which is central to this compound and its fluorescent product resorufin, is known to be photochemically unstable. Exposure to light, including ambient room light or the excitation light used in fluorescence measurements, can induce artifactual product formation and degradation, complicating assay results. researchgate.net

Studies on the closely related Amplex Red and its product resorufin have revealed several photochemical pathways that can lead to either an artificial increase or decrease in the fluorescent signal. Resorufin itself can be photoreduced in the presence of electron donors like NADH to a colorless, non-fluorescent species, dihydroresorufin. nih.govnih.gov This can lead to an underestimation of the true signal.

Conversely, the probe itself can undergo photooxidation. It has been demonstrated that exposure of Amplex Red to light can lead to the generation of superoxide (B77818) and subsequently hydrogen peroxide, which then drives the peroxidase-catalyzed oxidation to resorufin, creating a false positive signal. researchgate.netnih.gov This process can be initiated by trace amounts of resorufin already present in the probe solution. researchgate.net Therefore, in assays utilizing this compound, it is crucial to minimize light exposure to prevent these artifactual reactions.

Table 2: Photochemical Reactions and Their Consequences

ProcessReactant(s)ConditionProduct(s)Consequence in Assays
PhotoreductionResorufin, NADHVisible LightDihydroresorufin (non-fluorescent)Signal loss, underestimation of product. nih.govnih.gov
PhotooxidationThis compound (and its deacetylated forms), O₂Light ExposureSuperoxide, Hydrogen Peroxide, ResorufinArtifactual signal generation, overestimation of product. researchgate.netnih.gov
PhotobleachingResorufinHigh-Intensity LightNon-fluorescent productsSignal decrease over time. researchgate.net

Advanced Spectroscopic Characterization Methods in Research Contexts

Fluorometric Techniques for Compound and Product Analysis

Fluorometric techniques are paramount in studying phenoxazine (B87303) derivatives due to their inherent fluorescent properties. nih.gov The diacetate compound itself is typically non-fluorescent but is designed to yield a highly fluorescent product upon specific chemical or enzymatic reactions. This "turn-on" mechanism is the basis for its use in developing sensitive detection assays. nih.govchemrxiv.org

Spectrofluorimetry is a key analytical method used to quantify the fluorescence of a sample. In the context of phenoxazine-based probes derived from 10-Acetyl-phenoxazine-3,7-diol diacetate, this technique is essential for evaluating the probe's performance. For instance, the closely related compound 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red) is a well-documented fluorogenic substrate. cogershop.combiotium.com In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), it is oxidized to the highly fluorescent product, resorufin (B1680543). bertin-bioreagent.comcaymanchem.com

Researchers use spectrofluorimetry to measure the excitation and emission spectra of the resulting fluorescent product. Resorufin, for example, exhibits absorption and fluorescence emission maxima at approximately 563 nm and 587 nm, respectively. cogershop.com By monitoring the increase in fluorescence intensity at the emission maximum, the activity of various enzymes that produce H₂O₂ can be detected and quantified with high sensitivity. cogershop.comcaymanchem.com This method allows for the determination of key parameters such as detection limits, selectivity, and reaction kinetics. nih.govnih.gov

Fluorescence microscopy extends the principles of fluorometry to a cellular and subcellular level, enabling the visualization of where and when specific biochemical reactions occur within living systems. nih.gov Probes derived from the phenoxazine scaffold are designed to be cell-permeable. Once inside a cell, the non-fluorescent precursor can be acted upon by a specific enzyme or analyte, "switching on" its fluorescence at the site of the reaction.

This technique has been successfully employed to detect various analytes and enzymatic activities in living cells. For example, phenoxazine-based probes have been developed for imaging copper ions (Cu²⁺) and hydrogen sulfide (B99878) (H₂S) in cells. nih.govresearchgate.net The spatial distribution and temporal changes in the fluorescence signal, as captured by the microscope, provide invaluable insights into complex biological processes, making these compounds powerful tools for bioimaging. nih.govchemrxiv.orgresearchgate.net

Other Spectroscopic Methods for Structural Elucidation of Derivatives

Beyond fluorometry, a combination of other spectroscopic techniques is necessary to confirm the identity and purity of this compound and its reaction products. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the compound. nih.gov For this compound, ¹H NMR would confirm the presence and chemical environment of protons on the aromatic rings and the acetyl groups. adipogen.com The integration of the signals would correspond to the number of protons, and the splitting patterns would reveal adjacent protons, helping to piece together the molecular structure. Similarly, ¹³C NMR provides information on the different carbon atoms within the molecule. nih.gov

Table 1: Representative NMR Data for Phenoxazine Derivatives
NucleusTechniqueTypical Chemical Shift (δ) Range (ppm)Information Provided
¹HProton NMR6.5 - 8.6Chemical environment of aromatic protons. nih.gov
¹HProton NMR~2.3Protons of acetyl (CH₃) groups.
¹³CCarbon-13 NMR110 - 160Chemical environment of aromatic and heterocyclic carbons. nih.gov
¹³CCarbon-13 NMR~24Carbon of acetyl (CH₃) groups.
¹³CCarbon-13 NMR~168Carbonyl carbon of acetyl (C=O) groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. acs.orgresearchgate.net In the characterization of this compound, IR spectroscopy would be used to confirm the presence of key functional groups. The spectrum would show characteristic absorption bands for the carbonyl (C=O) stretching of the acetate (B1210297) and N-acetyl groups, typically in the range of 1670-1760 cm⁻¹. The presence of C-O stretching from the ester and ether linkages, as well as C-N stretching and aromatic C=C bending, would also be evident. researchgate.net

Table 2: Key IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1760
C=O (Amide)Stretching~1670
C-O (Ester/Ether)Stretching1200 - 1300
C-NStretching1250 - 1350
C=C (Aromatic)Stretching1450 - 1600

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The parent phenoxazine molecule shows characteristic absorption peaks in the UV-Vis spectrum. nist.gov For derivatives like this compound, the UV-Vis spectrum provides information on the π-conjugated system. While the diacetate itself is colorless, its de-acetylated and oxidized product, resorufin, is intensely colored and shows strong absorption in the visible region. caymanchem.com The UV-Vis spectrum of the precursor compound would be compared to that of the fluorescent product to confirm the reaction and study the changes in the electronic structure. For example, the precursor 10-acetyl-3,7-dihydroxyphenoxazine has absorption maxima around 250 and 285 nm, while the product resorufin absorbs strongly at around 563 nm. cogershop.comcaymanchem.com This significant shift (bathochromic shift) is a clear indicator of the extension of the conjugated π-system upon oxidation, which is responsible for both its color and fluorescence. researchgate.net

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) serves as a critical analytical technique for the characterization of "this compound," providing essential information for product identification and for monitoring the progress of its synthesis. The fundamental principle of MS involves the ionization of the target molecule and the subsequent measurement of the mass-to-charge ratio (m/z) of the resulting ions, allowing for the determination of the molecular weight and elemental composition.

For "this compound," the expected molecular formula is C₁₈H₁₅NO₆. epa.gov The theoretical monoisotopic mass of this compound is 341.089937 g/mol , a value that can be precisely verified using high-resolution mass spectrometry (HRMS) to confirm the successful synthesis and purity of the product. epa.gov

In a research context, MS is invaluable for monitoring the acetylation of the precursor, 10H-phenoxazine-3,7-diol. During the synthesis, small aliquots of the reaction mixture can be periodically analyzed. By tracking the disappearance of the reactant's molecular ion peak (m/z for C₁₂H₉NO₃: 215.058243 g/mol ) and the concurrent appearance and increase in intensity of the product's molecular ion peak (m/z 341.089937), researchers can effectively monitor the reaction's progression towards completion. nih.gov

For instance, the fragmentation of the parent ion could be hypothesized to proceed via the sequential loss of the three acetyl groups. This would theoretically generate specific fragment ions that can be detected and tabulated. The initial loss of a ketene (B1206846) molecule from one of the O-acetyl groups, followed by another, and then from the N-acetyl group, would produce a cascade of fragment ions, each differing by approximately 42 Da. The identification of these specific fragments provides structural confirmation of the synthesized molecule.

The data below represents the fundamental molecular properties of the target compound and its precursor, which are central to their identification via mass spectrometry.

Compound NameMolecular FormulaMonoisotopic Mass ( g/mol )
This compoundC₁₈H₁₅NO₆341.089937 epa.gov
10H-phenoxazine-3,7-diolC₁₂H₉NO₃215.058243 nih.gov

Structure Activity Relationships Sar and Rational Design of 10 Acetyl Phenoxazine 3,7 Diol Diacetate Analogues

Impact of Phenoxazine (B87303) Scaffold Modifications on Biological Function and Reactivity

The phenoxazine core is a versatile and privileged scaffold in medicinal chemistry and material science, known for its planar, rigid structure and potent electron-donating capabilities. nih.gov Modifications to this central ring system have profound effects on the molecule's electronic properties, reactivity, and biological functions. researchgate.netnih.gov

Researchers have demonstrated that the phenoxazine scaffold can be synthetically modified to tune its redox properties. nih.gov By introducing electron-donating or electron-withdrawing substituents to the core, it is possible to alter the molecule's oxidation potential and excited state reduction potentials. nih.gov For instance, studies on N-aryl phenoxazines have shown that core modifications can tailor the catalyst's properties for use in photoredox catalysis, enabling transformations previously exclusive to transition metal complexes. nih.gov

The reactivity of the phenoxazine scaffold is also central to its function as a radical-trapping antioxidant (RTA). researchgate.net The N-H group on the phenoxazine ring is crucial for this activity. researchgate.net The inherent reactivity of the phenoxazine scaffold toward peroxyl radicals is remarkably high, and this can be further modulated by substituents. acs.org Electron-donating groups enhance both H-atom transfer and one-electron oxidation, making the molecule a more potent antioxidant. acs.org The bridging oxygen atom in the phenoxazine core plays a unique role by acting as both a π-electron donor to stabilize the resulting aminyl radical and a σ-electron acceptor to destabilize the aminyl radical cation, creating a favorable balance between high reactivity and stability against one-electron oxidation. acs.org

Furthermore, attaching different functional groups can target the molecule to specific biological structures or confer novel biological activities, ranging from anticancer to neuroprotective effects. nih.gov For example, the development of benzo[a]phenoxazine derivatives has shown more potent antileukemic activity compared to the simple phenoxazine skeleton. nih.gov The ability to functionalize the phenoxazine core at various positions allows for the creation of derivatives with enhanced and specific biological applications. nih.govrsc.org

Role of Acetyl and Diacetate Moieties in Compound Stability, Fluorescence Properties, and Bioconversion

The acetyl and diacetate groups on 10-Acetyl-phenoxazine-3,7-diol diacetate are not merely passive components; they are critical functional elements that control the compound's properties as a fluorogenic probe. This strategy is famously employed in probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). nih.govpubcompare.ai

The primary role of the diacetate moieties is to render the molecule non-fluorescent and cell-permeable. nih.govglpbio.com Acetylation of the hydroxyl groups effectively "turns off" the fluorescence of the core fluorophore. nih.gov This non-fluorescent, lipophilic nature allows the compound to readily diffuse across the plasma membrane into the intracellular environment. glpbio.combioquochem.com

Once inside the cell, a bioconversion process occurs. Cellular esterases cleave the acetate (B1210297) groups, hydrolyzing the diacetate to its diol form. glpbio.combioquochem.com This deacetylation has two major consequences:

Trapping: The resulting molecule is more polar and now carries a charge, which prevents it from leaking back out across the cell membrane. nih.gov

Activation: The removal of the acetyl groups "unmasks" the fluorophore, making it ready to be oxidized into a highly fluorescent product. glpbio.com

Comparative Analysis with Related Phenoxazine and Phenothiazine (B1677639) Derivatives

Phenoxazine and phenothiazine are structurally similar heterocyclic scaffolds, differing by the bridging heteroatom in the central ring (oxygen in phenoxazine, sulfur in phenothiazine). This seemingly minor difference leads to significant variations in their electronic and photophysical properties, making a comparative analysis essential for rational probe design. acs.orgnih.gov

Studies comparing donor-acceptor-donor type fluorophores based on both scaffolds have revealed distinct performance characteristics. acs.orgnih.gov For example, in a comparison of two near-infrared (NIR) fluorophores, DPTQ-PhPXZ (phenoxazine-based) and DPTQ-PhPTZ (phenothiazine-based), the phenoxazine derivative exhibited a higher fluorescence quantum yield (QY) both in solution and in an aggregated state. acs.orgnih.gov Furthermore, the QY of the phenoxazine derivative was less sensitive to the polarity of the solvent. acs.orgnih.gov

Structurally, the phenothiazine ring system is typically more puckered than that of phenoxazine. The dihedral angle between the outer rings in a 2,3-dinitrophenothiazine was found to be 23.13°, significantly larger than the angles observed in analogous phenoxazine compounds, which are generally more planar. acs.org This structural rigidity in phenoxazines can be advantageous for fluorescence applications.

While both scaffolds are effective electron donors, phenoxazine often outperforms phenothiazine in applications like dye-sensitized solar cells, leading to higher power conversion efficiencies due to its stable heterocyclic core and strong electron-donating properties. researchgate.net However, phenothiazines are also widely used and have their own advantages, including unique optoelectronic properties that make them suitable for various sensing and medical applications. researchgate.netnih.gov

Table 1: Comparative Properties of Phenoxazine vs. Phenothiazine Derivatives
PropertyPhenoxazine DerivativesPhenothiazine DerivativesReference
Core Heteroatom OxygenSulfur acs.orgnih.gov
Quantum Yield (QY) Generally higherGenerally lower acs.orgnih.gov
Sensitivity to Solvent Polarity Less sensitiveMore sensitive acs.orgnih.gov
Structural Conformation More planarMore puckered/folded dihedral angle acs.org
Oxidation Potential Relatively stable to one-electron oxidationCan exhibit quasi-reversible oxidation acs.orgresearchgate.net
Applications Fluorescent probes, OLEDs, photoredox catalysts, solar cellsFluorescent probes, solar cells, chemosensors, pharmaceuticals nih.govresearchgate.netnih.gov

Rational Design Principles for Enhanced Fluorescent Probes

The rational design of fluorescent probes is a systematic process that begins with identifying a target analyte and combining a fluorophore with a recognition moiety through a suitable linker. nih.gov The goal is to create a molecule that exhibits a significant change in its fluorescence properties upon interaction with its target. nih.govresearchgate.net

Key principles in the design of activatable probes include:

Wavelength: Probes with longer excitation and emission wavelengths, particularly in the near-infrared (NIR) range, are highly desirable for biological applications due to deeper tissue penetration and reduced background autofluorescence. rsc.orgnih.gov

Brightness: The brightness of a probe is a product of its molar extinction coefficient and its fluorescence quantum yield. Brighter probes provide a higher signal-to-noise ratio, enabling more sensitive detection. nih.gov

"Off-On" Switching: A crucial strategy involves designing probes that are initially non-fluorescent ("off" state) and become highly fluorescent ("on" state) only after reacting with their target. researchgate.net This minimizes background signal and enhances sensitivity. mdpi.commdpi.com This can be achieved through mechanisms like the ring-opening of a spirolactam structure or the cleavage of a quenching group. mdpi.comrsc.org

Stability and Biocompatibility: Probes must be stable under physiological conditions and non-toxic to be useful for imaging in living systems. nih.gov

Enhancing the sensitivity and selectivity of a fluorescent probe is paramount for its successful application. researchgate.netnih.gov Several strategies are employed to achieve this:

Maximizing Signal-to-Background Ratio: This can be accomplished by either maximizing the signal from the target or minimizing the background signal. nih.gov "Turn-on" probes are a classic example of minimizing background. researchgate.net

Controlling Photophysical Processes: Mechanisms like Photoinduced Electron Transfer (PeT) are often exploited. A PeT donor group can be attached to the fluorophore to quench its fluorescence. When the probe interacts with its analyte, the electronic properties of the donor are altered, inhibiting PeT and "turning on" the fluorescence. nih.gov

Structural and Functional Group Modifications: The selectivity of a probe is determined by its recognition moiety. nih.gov By making specific structural modifications or varying functional groups, a probe can be tailored to interact specifically with a single type of analyte, avoiding cross-reactivity with other molecules present in a complex biological environment. mdpi.comnih.gov

Improving Intracellular Retention: For probes used in live-cell imaging, ensuring the probe remains inside the cell is crucial for sensitivity and long-term observation. One strategy involves designing probes that become charged after entering the cell, as seen with the deacetylation mechanism. Another approach is to incorporate structural motifs, like the iminodiacetic acid group found in calcein, that are known to promote intracellular retention. acs.org

The development of new probes with superior fluorescence often builds on the principles of established molecules. A prime example of a probe that relies on the diacetate activation mechanism is 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). nih.govglpbio.com Although based on a fluorescein (B123965) core, its mechanism provides a blueprint for developing activatable phenoxazine-based probes.

DCFH-DA is a cell-permeable compound that is non-fluorescent. pubcompare.aimedchemexpress.com Inside the cell, esterases hydrolyze the diacetate groups to form 2',7'-dichlorodihydrofluorescein (DCFH). glpbio.combioquochem.com DCFH is non-fluorescent itself but can be oxidized by various reactive oxygen species (ROS) to produce the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.govglpbio.com This two-step activation—deacetylation followed by oxidation—makes DCFH-DA a widely used, albeit not perfectly specific, indicator of intracellular oxidative stress. nih.gov

The principles demonstrated by DCFH-DA are directly applicable to the rational design of novel phenoxazine derivatives. By replacing the hydroxyl groups of a phenoxazine fluorophore with diacetate moieties, new probes can be created that are:

Cell-permeable and initially non-fluorescent.

Activated by intracellular esterases, ensuring the probe is trapped and primed within the cell.

Designed to fluoresce upon interaction with a specific target, such as an enzyme or a reactive species.

This strategy allows for the creation of "turn-on" probes with enhanced sensitivity for live-cell imaging. While specific phenoxazine analogues designated "AR-2" or "DCFH-1" are not widely documented in the literature, the development of new probes like PZ-N, a "turn-on" NIR probe for copper ions, demonstrates the successful application of these design principles to the phenoxazine scaffold to achieve enhanced fluorescence properties for specific analytes. nih.gov

Applications of 10 Acetyl Phenoxazine 3,7 Diol Diacetate in Contemporary Biomedical Research

Oxidative Stress and Reactive Oxygen Species (ROS) Profiling in Biological Systems

10-Acetyl-phenoxazine-3,7-diol diacetate serves as a valuable tool in the study of oxidative stress. While the diacetate form is a stable precursor, its utility lies in its conversion to the highly fluorescent molecule, 10-acetyl-3,7-dihydroxyphenoxazine (B49719), also known as Amplex Red. This conversion is pivotal for the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), a key biomarker for oxidative stress.

In Vitro Assessment of Oxidative Stress Biomarkers

In vitro assays are fundamental in determining the extent of oxidative stress in biological samples. This compound, following its deacetylation, is employed in highly sensitive fluorescence-based assays to quantify hydrogen peroxide. This method is often preferred over other fluorescent probes, such as dichlorodihydrofluorescein diacetate (DCFH-DA), due to its specificity for H₂O₂.

The underlying principle of these assays involves the enzymatic reaction where horseradish peroxidase (HRP) catalyzes the oxidation of Amplex Red by hydrogen peroxide in a 1:1 stoichiometry. This reaction yields resorufin (B1680543), a stable and highly fluorescent product. The intensity of the fluorescence is directly proportional to the concentration of hydrogen peroxide in the sample, allowing for precise quantification.

A comparative study of fluorescent probes for ROS detection highlights the advantages of the Amplex Red system:

FeatureAmplex Red (from this compound)Dichlorodihydrofluorescein diacetate (DCFH-DA)
Primary Target ROS Hydrogen Peroxide (H₂O₂)General oxidative stress (hydroxyl radicals, peroxyl radicals)
Specificity High for H₂O₂ in the presence of HRP. nih.govLess specific, can be oxidized by various ROS and reactive nitrogen species. nih.gov
Detection Principle Enzymatic oxidation by HRP to fluorescent resorufin. nih.govCellular esterase cleavage and subsequent oxidation to fluorescent DCF. nih.govthermofisher.com
Sensitivity High, capable of detecting picomolar concentrations of H₂O₂.Sensitivity can be influenced by auto-oxidation and other interfering factors.
Cell Permeability The diacetate precursor is cell-permeable.The diacetate form is cell-permeable. thermofisher.com

This table provides a comparative overview of Amplex Red, the active form of this compound, and DCFH-DA for in vitro oxidative stress biomarker assessment.

Monitoring of Cellular Redox States

The diacetate form of the compound, this compound, is particularly useful for monitoring intracellular redox states. Its acetyl groups render the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, liberating the mono-acetylated Amplex Red.

This intracellularly generated Amplex Red can then react with endogenous hydrogen peroxide, a key indicator of the cellular redox environment. The resulting fluorescence of resorufin can be measured using techniques such as fluorescence microscopy and flow cytometry, providing a dynamic view of oxidative stress within living cells. This method allows researchers to study the effects of various stimuli, toxins, or therapeutic agents on the redox balance of cells.

Enzymatic Activity Detection and Quantification

The reaction of this compound's active form with hydrogen peroxide, catalyzed by peroxidases, makes it an excellent substrate for detecting and quantifying the activity of various enzymes.

Peroxidase Assays (e.g., Horseradish Peroxidase, Thyroid Peroxidase)

The most direct application of this compound (after conversion to Amplex Red) is in peroxidase assays. It is widely used to measure the activity of horseradish peroxidase (HRP) and other peroxidases like thyroid peroxidase. The assay's sensitivity allows for the detection of very low levels of peroxidase activity.

The kinetics of the HRP-catalyzed oxidation of Amplex Red are well-characterized, providing a reliable basis for quantitative measurements. The rate of resorufin formation is proportional to the peroxidase activity in the sample, assuming that hydrogen peroxide and Amplex Red are present in excess.

Laccase Activity Measurements

Laccases are a class of multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. While direct evidence for this compound as a substrate for laccase is limited in publicly available research, studies have shown that laccases can mediate the synthesis and transformation of phenoxazine (B87303) structures. nih.govacs.orgacs.org For instance, laccase from Trametes versicolor can oxidize various phenolic substrates. mdpi.com Given that the core structure of the compound is a phenoxazine, it is plausible that it or its deacetylated form could serve as a substrate for certain laccases, leading to the formation of colored or fluorescent products that could be used to measure laccase activity.

Integration into Enzyme-Linked Immunosorbent Assays (ELISA)

The high sensitivity of the HRP/Amplex Red system has led to its successful integration into Enzyme-Linked Immunosorbent Assays (ELISA). In this context, HRP is typically conjugated to a secondary antibody. Following the binding of the antibody to the target antigen, the addition of this compound (as the Amplex Red precursor) and hydrogen peroxide results in a fluorescent signal that is proportional to the amount of antigen present.

Fluorogenic substrates like Amplex Red can offer significant advantages over traditional chromogenic substrates in ELISA.

Substrate TypeExample SubstrateDetection MethodRelative Sensitivity
Fluorogenic Amplex RedFluorescence (Ex/Em: ~571/585 nm)High
Fluorogenic QuantaBluFluorescenceModerate to High nih.gov
Chromogenic Tetramethylbenzidine (TMB)Absorbance (e.g., 450 nm after stopping)Moderate nih.govnih.gov
Chromogenic o-Phenylenediamine dihydrochloride (B599025) (OPD)AbsorbanceLower than TMB corning.com

This table presents a comparison of different substrate types used in HRP-based ELISA, highlighting the high sensitivity of fluorogenic substrates like Amplex Red.

The use of Amplex Red in ELISA can lead to lower detection limits and a wider dynamic range compared to colorimetric methods. nih.gov This enhanced sensitivity is particularly valuable for the detection of low-abundance biomarkers.

Investigational Anticancer Research

There is a lack of specific research data on the investigational anticancer properties of this compound. However, the foundational phenoxazine structure is a recurring motif in the development of potential anticancer agents.

Apoptosis Induction in Cancer Cell Lines (e.g., HeLa, MCF-7, Glioma Cells)

No peer-reviewed studies were identified that specifically investigate the apoptosis-inducing capabilities of this compound in HeLa, MCF-7, or glioma cell lines. Research on analogous compounds, however, highlights the potential of the phenoxazine core. For instance, certain benzo[a]phenoxazine derivatives have been shown to reduce cell proliferation and survival in MCF-7 breast cancer cells. Other phenoxazine derivatives, distinct from the 10-Acetyl diacetate, have been studied for their effects on glioblastoma cell lines. For example, the derivatives Phx-1 and Phx-3 were found to decrease the viability of A-172 and U-251 MG human glioblastoma cells. These studies established that these specific analogues induced cell death that appeared to be a late-stage apoptosis/necrosis.

Exploration of Mechanisms of Action (e.g., Lysosomal Dysfunction)

A direct mechanistic exploration of this compound's cytotoxic action, including its potential to induce lysosomal dysfunction, has not been detailed in available research. However, this mechanism has been identified for other, more complex phenoxazine analogues. A study on novel benzo[a]phenoxazine derivatives demonstrated that their anticancer activity in colorectal and breast cancer cell lines was linked to their accumulation in the lysosome and the induction of lysosomal membrane permeabilization (LMP). This leads to an increase in intracellular pH, reactive oxygen species (ROS) accumulation, and subsequent cell death.

Tumor-Specific Cytotoxicity of Phenoxazine Analogues

While there is no specific data on the tumor-specific cytotoxicity of this compound, a study involving 24 different phenoxazine derivatives investigated this very property. In this research, two compounds, designated WM7 and WM8, demonstrated the highest tumor-specificity index of 4.3 and 4.8, respectively. The study concluded that the presence of positively-charged quaternary nitrogen substituents on the phenoxazine ring contributed to higher cytotoxicity. This suggests that the specific substitutions on the phenoxazine core are critical for tumor-specific action.

Table 1: Cytotoxicity of Selected Phenoxazine Derivatives (Not this compound)

CompoundCC50 in HL-60 (µM)Tumor-Specificity Index (TS)
WM4 Data not available2.3
WM5 Data not available1.2
WM7 < 1.64.3
WM8 Data not available4.8
WM10 Data not available3.4

This table presents data for phenoxazine analogues to illustrate the research in this area; it does not include data for this compound as none was found.

Antimicrobial Activity Studies

No specific studies detailing the antimicrobial activity of this compound were found in the reviewed scientific literature. The broader class of phenolic compounds is known for antimicrobial properties, but specific testing on this diacetate derivative against bacterial strains has not been reported.

Efficacy against Gram-Positive and Gram-Negative Bacteria

There is no available data from peer-reviewed sources on the efficacy of this compound against either Gram-positive or Gram-negative bacteria.

Broader Spectrum Antimicrobial Potential of Phenoxazine Compounds

The phenoxazine scaffold is a core component of various compounds that have demonstrated significant antimicrobial properties. nih.govnih.gov Research into synthetic phenoxazine derivatives has revealed a broad spectrum of activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. orientjchem.orgresearchgate.net This inherent bioactivity of the phenoxazine ring system suggests the potential for developing novel antimicrobial agents. nih.gov

The antimicrobial efficacy of phenoxazine derivatives is often influenced by the nature and position of substituents on the tricyclic structure. researchgate.net Studies on various N10-substituted phenoxazines have shown that modifications can lead to compounds with significant antibacterial activities. For instance, certain hexyl series compounds of phenoxazine have been effective against a range of bacteria, including Klebsiella sp., Bacillus sp., Proteus vulgaris, Salmonella sp., Shigella flexneri, Staphylococcus aureus, Streptococcus pneumoniae, and Vibrio cholerae. jocpr.com

Furthermore, newly synthesized polycyclic phenoxazine derivatives have shown potent activity against Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Bacillus subtilis. orientjchem.org Some of these compounds exhibited minimum inhibitory concentration (MIC) values comparable to the standard antibiotic ciprofloxacin, indicating their potential as lead compounds for new antibacterial drugs. orientjchem.org The activity of these compounds was also observed against fungal pathogens such as Candida albicans and Aspergillus niger. orientjchem.org The fungicidal and bactericidal nature of these compounds has been noted, highlighting their potential for therapeutic applications. orientjchem.org The antimicrobial activity of aminophenoxazinones, which are structurally related to phenoxazines, has also been documented against various bacteria and fungi. nih.gov

Table 1: Minimum Inhibition Concentration (MIC) of Representative Polycyclic Phenoxazine Derivatives

Compound ID Staphylococcus aureus (µg/ml) Streptococcus pneumoniae (µg/ml) Escherichia coli (µg/ml) Pseudomonas aeruginosa (µg/ml) Bacillus subtilis (µg/ml) Candida albicans (µg/ml)
5c 40 40 40 >80 40 80
5d 40 80 40 >80 40 80
5h 20 >80 20 80 20 40
5i 20 80 20 80 20 40

This table is generated based on data from a study on new polycyclic phenoxazine derivatives and is intended to be illustrative of the antimicrobial potential within the phenoxazine class. orientjchem.org The specific activities of this compound may vary.

Antioxidant Potential and Radical Scavenging Assays

The phenoxazine structure is recognized for its potential as a radical-trapping antioxidant (RTA). acs.org This capability is crucial in mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases. The antioxidant activity of phenoxazines stems from their ability to donate a hydrogen atom to reactive free radicals, thereby neutralizing them. acs.org

Evaluation of Radical Scavenging Activity

The evaluation of radical scavenging activity for the phenoxazine class of compounds has shown them to be highly effective. acs.org The core phenoxazine structure exhibits a remarkable balance of fast hydrogen-atom transfer (HAT) kinetics and stability to one-electron oxidation. acs.org This balance is critical for an efficient radical-trapping antioxidant. The bridging oxygen atom in the phenoxazine ring plays a key role, acting as both a π-electron donor to stabilize the resulting aminyl radical and a σ-electron acceptor to destabilize the aminyl radical cation. acs.org

Studies involving inhibited autoxidation experiments have been employed to determine the kinetic parameters of phenoxazines. These assays have revealed that phenoxazines can possess "non-classical" RTA activity, meaning they can trap more than two peroxyl radicals per molecule at ambient temperatures. acs.org The reactivity of some phenoxazine derivatives has been reported to be among the highest of any radical-trapping antioxidant studied. acs.org

Comparison with Standard Antioxidants

When compared to other established classes of radical-trapping antioxidants, such as diphenylamines and phenothiazines, phenoxazines demonstrate a superior combination of reactivity and stability. acs.org While electron-donating substituents typically enhance the reactivity of antioxidants, they can also increase their susceptibility to one-electron oxidation. However, phenoxazines have been found to be comparatively stable to one-electron oxidation while exhibiting significantly greater reactivity toward peroxyl radicals—in some cases by up to two orders of magnitude. acs.org This suggests that for a given level of oxidative stability, phenoxazines can offer substantially more effective radical-scavenging capabilities than commonly used diphenylamine (B1679370) and phenothiazine (B1677639) antioxidants. acs.org

Table 2: Comparison of Antioxidant Properties

Antioxidant Class Relative Reactivity towards Peroxyl Radicals Relative Stability to One-Electron Oxidation
Phenoxazines Very High High
Phenothiazines High Moderate
Diphenylamines Moderate Moderate to High

This table provides a qualitative comparison based on findings from research on the radical-trapping antioxidant activity of the phenoxazine scaffold. acs.org It serves to highlight the potential advantages of the phenoxazine core structure.

Computational and Theoretical Chemistry Studies on 10 Acetyl Phenoxazine 3,7 Diol Diacetate and Analogues

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as a phenoxazine (B87303) derivative, might interact with a biological macromolecule, like an enzyme. These simulations can elucidate the binding mode, affinity, and the key interactions driving the recognition process.

Ligand-Enzyme Interaction Predictions (e.g., Peroxidases)

While specific molecular docking studies on 10-acetyl-phenoxazine-3,7-diol diacetate with peroxidases are not extensively documented in publicly available literature, the closely related compound, 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (commercially known as Amplex Red), is widely used as a substrate for various peroxidases in biochemical assays. The enzymatic oxidation of Amplex Red by hydrogen peroxide, catalyzed by peroxidases, yields the highly fluorescent product resorufin (B1680543).

A patent for engineered DyP-type peroxidase enzymes highlights their capability to oxidize 10-acetyl-3,7-dihydroxyphenoxazine. google.com This indicates a productive interaction between the phenoxazine core and the active site of the peroxidase. google.com Molecular docking simulations for analogous phenoxazine compounds with enzymes like acetylcholinesterase have been performed to understand structure-activity relationships, suggesting that the phenoxazine scaffold can fit into the active sites of various enzymes.

Analysis of Binding Affinities and Conformations

The binding affinity and conformation of phenoxazine derivatives have been explored in the context of their interaction with DNA. Molecular mechanics calculations on a series of phenoxazone drugs revealed that their binding affinity with a deoxytetranucleotide is influenced by the degree of intercalation of the phenoxazone chromophore and the steric arrangement of its side chains within the DNA minor groove. nih.gov These studies underscore the importance of molecular conformation in determining binding strength. nih.gov For phenoxazine derivatives, computational studies have shown that most adopt an extended and planar structure, a feature that can influence their interaction with biological targets. nih.govresearchgate.net The conformation, particularly the planarity of the tricyclic system, is a key determinant in how these molecules fit into binding pockets of proteins or intercalate with nucleic acids.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of molecules, which in turn govern their reactivity and spectroscopic behavior.

Electronic Structure and Reactivity Predictions (e.g., DFT Studies)

DFT calculations are frequently employed to study the electronic structure of phenoxazine derivatives. These studies often focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the reactivity and electronic properties of the molecule. For instance, in a study of pyridazine (B1198779) derivatives bearing a phenoxazine moiety, DFT calculations were used to substantiate the geometries and electronic characteristics of the compounds. nih.govresearchgate.net

The electronic properties of phenoxazine derivatives, such as electron affinity, absolute hardness (η), and absolute electron negativity (χ), have been correlated with their biological activities. nih.gov For a series of phenoxazine derivatives, it was found that their cytotoxic activity correlated with these electronic parameters, suggesting that the electronic nature of the molecule plays a significant role in its biological function. nih.gov

Compound Type Computational Method Key Findings Reference
Phenoxazine-Pyridazine DerivativesDFTSubstantiated geometries and electronic characteristics. nih.govresearchgate.net
Various Phenoxazine DerivativesSemiempirical molecular-orbital methodCytotoxicity correlated with electron affinity, absolute hardness, and absolute electron negativity. nih.gov
Phenoxazine AnaloguesDFTAnalysis of HOMO-LUMO gaps to understand electronic transitions. researchgate.net

Prediction of Spectroscopic Properties (e.g., Absorption and Emission Maxima)

Time-dependent DFT (TD-DFT) is a powerful method for predicting the absorption and emission spectra of molecules. For various phenoxazine derivatives, TD-DFT calculations have been successfully used to assign transient electronic and vibrational bands observed in experimental spectra. grafiati.com These calculations can predict the wavelengths of maximum absorption (λmax) and emission, providing valuable insights into the photophysical properties of these compounds. For example, in a study of phenothiazine (B1677639) derivatives, which are structurally similar to phenoxazines, TD-DFT calculations were used to indicate the observed emission bands. grafiati.com The presence of different substituents on the phenoxazine core can significantly alter the spectroscopic properties, and TD-DFT can help rationalize these effects. researchgate.net

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico methods are increasingly used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. These approaches can guide the design of new, more potent analogues.

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies, provides a framework for correlating the structural or physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net These models are instrumental in identifying the key molecular features that govern the therapeutic efficacy of phenoxazine derivatives.

QSAR models are developed by establishing a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and the experimentally determined biological activity of a series of compounds. researchgate.net For phenoxazine analogues, descriptors such as lipophilicity, molecular weight, and electronic properties of substituents on the phenoxazine ring can significantly influence their activity. researchgate.net For instance, studies on related phenothiazines have demonstrated the dominant role of hydrophobic and hydrogen bond acceptor fields in their multidrug resistance (MDR) reversing activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. mdpi.com These techniques align a series of molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. mdpi.com For a series of phenoxazine analogues, CoMSIA models could reveal that increasing steric bulk in one region or enhancing positive electrostatic potential in another could lead to improved biological outcomes.

A hypothetical QSAR study on a series of phenoxazine derivatives might yield data like the following, which is then used to build a predictive model.

CompoundLogP (Lipophilicity)Electronic Parameter (Hammett Constant)Predicted Biological Activity (IC₅₀, µM)
Analogue 12.50.15.2
Analogue 23.1-0.22.8
Analogue 32.80.34.1
Analogue 43.5-0.11.9
Analogue 52.20.06.5

This table is illustrative and does not represent actual experimental data.

By applying these predictive models, researchers can prioritize the synthesis of new derivatives of this compound that are predicted to have superior biological activity, thereby streamlining the drug discovery process.

Virtual Screening for Novel Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This method accelerates the discovery of new lead compounds by narrowing down the vast chemical space to a manageable number of candidates for experimental testing. researchgate.netnuvisan.com

The process of virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. nuvisan.com

Ligand-based virtual screening is employed when the three-dimensional structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active compound, such as a potent phenoxazine analogue, is used as a template to search for other molecules with similar 2D or 3D features.

Structure-based virtual screening , or molecular docking, is utilized when the 3D structure of the biological target has been determined, for example, through X-ray crystallography. nih.gov In this approach, a library of compounds is computationally "docked" into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each compound, and those with the highest scores are selected for further investigation. ijpsr.com For instance, a virtual screening campaign could be designed to identify novel phenoxazine derivatives that bind to a specific enzyme implicated in a disease pathway. nih.gov

The results of a virtual screening campaign can be summarized in a table that ranks the potential hits based on their docking scores and other relevant parameters.

Compound IDDocking Score (kcal/mol)Predicted Binding Interactions
ZINC12345-9.8Hydrogen bond with Ser-120, Pi-pi stacking with Phe-250
ZINC67890-9.5Hydrophobic interactions with Leu-80, Val-95
ZINC11223-9.2Hydrogen bond with Asn-150, Salt bridge with Asp-180
ZINC44556-9.1Pi-pi stacking with Tyr-260
ZINC78901-8.9Hydrogen bond with Gln-110

This table is illustrative and does not represent actual experimental data.

Through virtual screening, it is possible to explore vast chemical libraries and identify novel phenoxazine scaffolds that may possess unique biological activities or improved pharmacological properties compared to existing compounds. researchgate.net These computational hits provide a valuable starting point for the development of the next generation of phenoxazine-based therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 10-Acetyl-phenoxazine-3,7-diol diacetate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and acetylation reactions. For example, similar phenothiazine derivatives are synthesized via N-alkylation using sodium hydride in DMF or dioxane, followed by hydrolysis and acetylation with acetic anhydride . Optimization of reaction time (e.g., 12–24 hours at 100°C) and stoichiometric ratios (e.g., 1.1:1 molar ratio of arylboronic acid to substrate) can improve yields . Purification via silica gel chromatography is recommended to isolate the diacetate form .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, NIST Standard Reference Data provides validated spectral libraries for cross-referencing acetylated heterocycles . Crystallographic data (e.g., CCDC 2209381 for analogous compounds) confirm bond angles and conformations .

Q. What theoretical frameworks guide research on this compound’s photophysical or redox properties?

  • Methodological Answer : Link studies to electron-transfer theories (e.g., Marcus theory) or molecular orbital theory to explain redox behavior. Phenothiazine derivatives often exhibit charge-transfer transitions, which can be modeled using density functional theory (DFT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer : Conduct variable-temperature NMR to detect dynamic processes (e.g., tautomerism). Compare experimental data with computational predictions (e.g., Gaussian software for chemical shift calculations). Cross-validate with alternative techniques like IR spectroscopy or X-ray diffraction .

Q. What experimental designs are optimal for studying its stability under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design (e.g., 2³ design) to test pH (3–9), temperature (25–60°C), and solvent polarity. Monitor degradation via HPLC-UV and kinetic modeling (e.g., Arrhenius plots) . Include control groups with unacetylated phenoxazine to isolate degradation pathways .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

  • Methodological Answer : Employ nanofiltration membranes with molecular weight cutoffs (MWCO) < 500 Da to separate diacetate derivatives from byproducts. Optimize transmembrane pressure (1–5 bar) and solvent composition (e.g., ethyl acetate/hexane mixtures) . Validate purity via LC-MS and differential scanning calorimetry (DSC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.